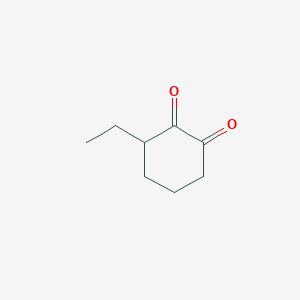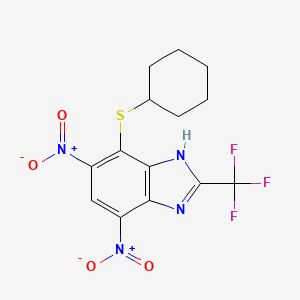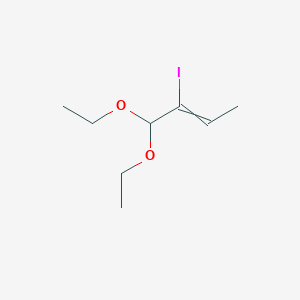
3-Ethylcyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclohexane-1,2-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a six-membered ring with two ketone groups at the 1 and 2 positions and an ethyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclohexane-1,2-dione can be achieved through various methods. One common approach involves the cycloaddition reaction, where ethene is added to 1,3-butadiene to form cyclohexene, which is then further functionalized to introduce the ketone groups and the ethyl substituent . Another method involves the use of simple reagents like dimethyl amino pyridine (DMAP) to bring about the rearrangement of enol esters to the final diketone molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . This setup ensures precise control over reaction conditions, leading to high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Ethylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethylcyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, triketone derivatives of cyclohexane-1,2-dione are known to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . This inhibition leads to the accumulation of tyrosine and its derivatives, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
3-Ethylcyclohexane-1,2-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: Lacks the ethyl substituent and has different reactivity and applications.
Cyclohexane-1,2-dione: Similar structure but without the ethyl group, leading to different chemical properties.
Cyclohexane-1,4-dione: Different positioning of the ketone groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60386-56-3 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-ethylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3 |
Clé InChI |
JZNBXVRETDUASL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
